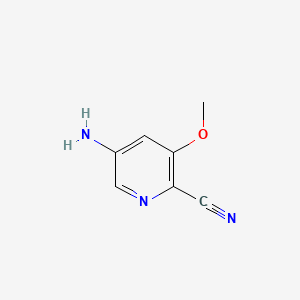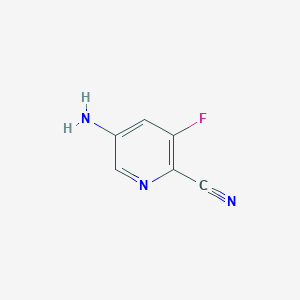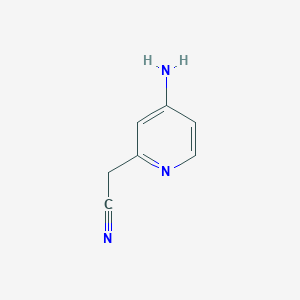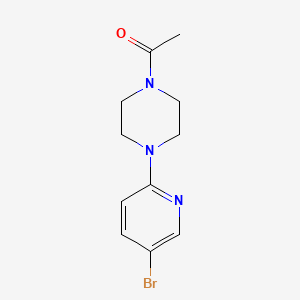
2-(4-Acetylpiperazino)-5-bromopyridine
Overview
Description
2-(4-Acetylpiperazino)-5-bromopyridine is an organic compound with the molecular formula C11H14BrN3O. It is a derivative of piperazine and pyridine, featuring a bromine atom on the pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes at the molecular and cellular levels . The presence of the bromopyridinyl and acetylpiperazino groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Similar compounds have been observed to modulate various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (28416 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been observed to induce changes in cellular processes, such as increased phosphorylation of certain proteins .
Biochemical Analysis
Biochemical Properties
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, altering their catalytic activities. Additionally, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the viability of certain cell lines, such as MCF-10A cells, by inducing cytotoxic effects at specific concentrations . Furthermore, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can impact cell signaling pathways, potentially leading to changes in cellular responses to growth factors and other signaling molecules.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, leading to changes in metabolic pathways and cellular functions. Additionally, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone remains stable under inert atmospheric conditions at room temperature . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which are essential for understanding its full biological impact.
Dosage Effects in Animal Models
The effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that specific concentrations of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can induce cytotoxicity in cell lines . In animal models, it is crucial to determine the threshold doses that elicit beneficial effects without causing toxicity. Understanding the dosage-response relationship is vital for developing safe and effective therapeutic applications.
Metabolic Pathways
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may inhibit or activate specific enzymes, leading to changes in the rates of metabolic reactions. Understanding the metabolic pathways influenced by 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is vital for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylpiperazino)-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetylpiperazino)-5-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Acylation and Alkylation Reactions: The piperazine ring can be further functionalized through acylation or alkylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are utilized.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated or reduced derivatives.
Scientific Research Applications
2-(4-Acetylpiperazino)-5-bromopyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: Lacks the piperazine moiety, resulting in different chemical properties and applications.
2-(4-Acetylpiperazin-1-yl)-5-bromopyridine: A closely related compound with similar structural features but different functional groups.
Uniqueness: 2-(4-Acetylpiperazino)-5-bromopyridine is unique due to its combination of a bromopyridine ring and a piperazine moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIUYPWBDOIIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620004 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494771-76-5 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
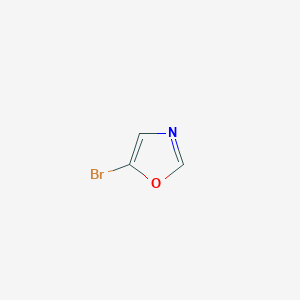
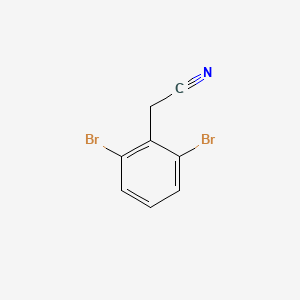
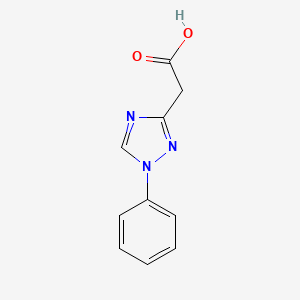
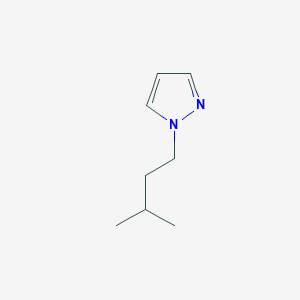
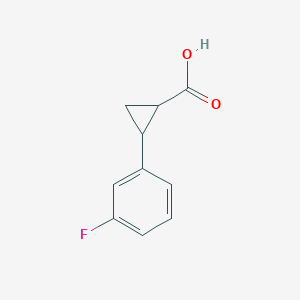
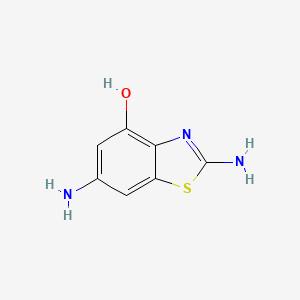
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

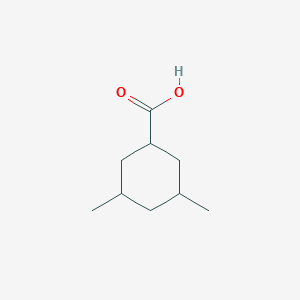
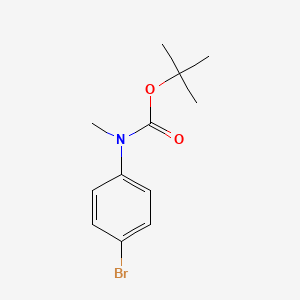
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
